molecular formula C27H46O2 B079680 26-Hydroxycholesterol CAS No. 13095-61-9

26-Hydroxycholesterol

Cat. No. B079680
CAS RN: 13095-61-9
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-CCDZVGGQSA-N
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Description

26-Hydroxycholesterol, also known as Cholest-5-ene-3&26-diol, is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is known that the compound normally circulates in plasma .


Synthesis Analysis

26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme . It is transported to the liver and metabolized to bile acids along with other steroid intermediates . The mRNA that codes for the synthesis of the enzyme has been identified in a variety of tissues .


Chemical Reactions Analysis

26-Hydroxycholesterol can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . Inhibition of DNA synthesis also occurs and may not be related to the reduction in HMG-CoA reductase activity .


Physical And Chemical Properties Analysis

26-Hydroxycholesterol is readily crystallized from ethyl acetate as fine needles . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis and Metabolism : 26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in cholesterol metabolism and bile acid synthesis. It can inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity in cell cultures (Javitt, 1990).

  • Presence in Human Serum : This compound has been identified and quantified in human serum, where it is distributed among low and high-density lipoproteins (Javitt, Kok, Burstein, Cohen, & Kutscher, 1981).

  • Role in Atherosclerosis : Concentrations of 26-hydroxycholesterol in human aortic tissues have been shown to increase with the severity of atherosclerosis, suggesting a potential role in the development and progression of this disease (Smith & Lier, 1970).

  • Inhibition of Sterol Synthesis : Research indicates that 26-hydroxycholesterol can inhibit sterol synthesis in human ovarian cells, suggesting a regulatory role in cellular sterol metabolism (Rennert et al., 1990).

  • Toxicity to Monocyte-Macrophages : This compound has been found to exhibit time- and concentration-dependent toxicity to human monocyte-macrophages in vitro (Clare et al., 1995).

  • Cerebrotendinous Xanthomatosis (CTX) : Reduced levels of 26-hydroxycholesterol in serum have been associated with CTX, a genetic disorder affecting sterol and bile acid metabolism (Javitt, Kok, Cohen, & Burstein, 1982).

  • Role in Cell Proliferation and Cholesterol Homeostasis : 26-Hydroxycholesterol affects cell proliferation and cholesterol homeostasis in arterial myocytes, indicating its significance in atherogenesis (Corsini et al., 1995).

  • Breast Cancer Association : It has been found to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor, highlighting its importance in breast cancer research (Javitt, 2015).

  • Regulation of HMG-CoA Reductase Activity : 26-Hydroxycholesterol has a selective biological role in regulating cholesterol synthesis by affecting HMG-CoA reductase activity (Esterman, Baum, Javitt, & Darlington, 1983).

  • Chemical Synthesis and Biological Oxidation : Methods for the synthesis and oxidation of 26-hydroxycholesterol have been developed, which are important for further biochemical studies (Dean & Whitehouse, 1966).

Future Directions

The interrelationships of the metabolic events involving 26-Hydroxycholesterol require further elucidation . The purpose of ongoing research is to summarize the knowledge that has been accumulated in regard to 26-Hydroxycholesterol, with particular emphasis on the critical issues that will need to be resolved before its role in human metabolism can be defined .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-CCDZVGGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314679
Record name 26-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

26-Hydroxycholesterol

CAS RN

13095-61-9
Record name 26-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13095-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3beta,26-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
NB Javitt - Journal of lipid research, 2002 - ASBMB
… ), some ambiguity exists if the designation is shortened to either 26-hydroxycholesterol or 27-hydroxycholesterol. In medical parlance, the designation 26-hydroxycholesterol was …
Number of citations: 98 www.jlr.org
NB Javitt - Journal of Lipid research, 1990 - Elsevier
… Abstract Cholest-5-ene-3&26-diol (26-hydroxycholesterol) is synthesized by a mitochondrial … by a significant decrease in 26-hydroxycholesterol and bile acid synthesis and an increase …
Number of citations: 97 www.sciencedirect.com
KE Anderson, E Kok, NB Javitt - The Journal of clinical …, 1972 - Am Soc Clin Investig
… 26-hydroxycholesterol of high specific activity, evidence has been obtained in the hamster and rat (4, 5) that 26-hydroxycholesterol … -hydroxycholesterol and 26-hydroxycholesterol in the …
Number of citations: 194 www.jci.org
JE van Lier, LL Smith - Biochemistry, 1967 - ACS Publications
… for the presence of 26-hydroxycholesterol as a … every 26-hydroxycholesterol preparation from human aortal tissue which we examined. In no instance did we find 26-hydroxycholesterol …
Number of citations: 92 pubs.acs.org
NB Javitt - Biochimica et Biophysica Acta (BBA)-Molecular and …, 2000 - Elsevier
Expression of the gene coding for the synthesis of 25(R),26-hydroxycholesterol in many tissues and the finding that this sterol can be the sole pathway for the production of bile acids …
Number of citations: 28 www.sciencedirect.com
R Harik-Khan, RP Holmes - Journal of steroid biochemistry, 1990 - Elsevier
A method for analysing 26-hydroxycholesterol (260HC) in serum and tissue samples using solid phase extraction and high-performance liquid chromatography is reported. This …
Number of citations: 50 www.sciencedirect.com
Y Ayaki, E Kok, NB Javitt - Journal of Biological Chemistry, 1989 - ASBMB
… Although we found that as much as 46% of the administered 26hydroxycholesterol could be metabolized to cholic acid (3), a lower percentage was found by others (4). Therefore, uncer…
Number of citations: 46 www.jbc.org
NB Javitt, E Kok, B Cohen, S Burstein - Journal of Lipid Research, 1982 - Elsevier
… 26-hydroxycholesterol in serum ranged from 4.3 to 13.0 microgram/100 ml. In five patients with CTX, 26-hydroxycholesterol … , the concentration of 26-hydroxycholesterol in serum ranged …
Number of citations: 56 www.sciencedirect.com
NB Javitt, E Kok, S Burstein, B Cohen… - Journal of Biological …, 1981 - Elsevier
… [ 16-22-3H]26-hydroxycholesterol precipitated with cholesterol … we failed to detect additional 26-hydroxycholesterol. a fraction … , 25-hydroxycholism of 26-hydroxycholesterol (7, ,we have …
Number of citations: 131 www.sciencedirect.com
NB Javitt - Steroids, 2015 - Elsevier
(25R)-26-Hydroxycholesterol (27-hydroxycholesterol) has been found to accumulate in breast tissue and to stimulate tumor growth via the estrogen receptor. Although most tissues …
Number of citations: 18 www.sciencedirect.com

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